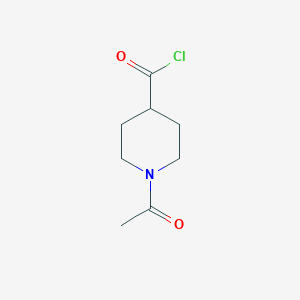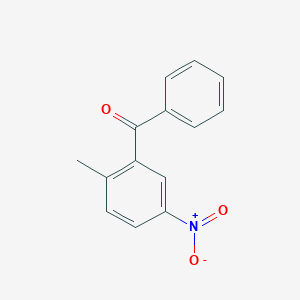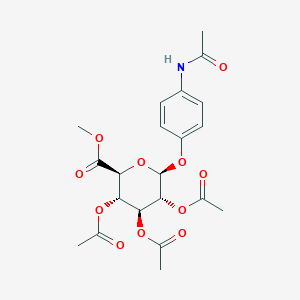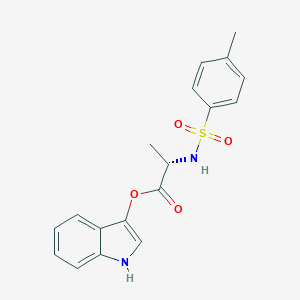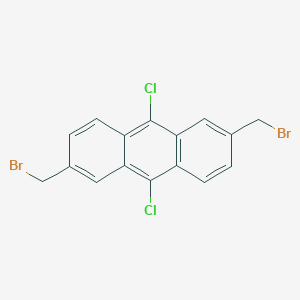
9,10-Dichloro-2,6-bis(bromomethyl)anthracene
Overview
Description
9,10-Dichloro-2,6-bis(bromomethyl)anthracene (DCBMA) is a polycyclic aromatic hydrocarbon (PAH) with two chlorine and two bromine atoms. It is a member of the polychlorinated and polybrominated biphenyls (PCBs and PBBs) family of compounds. DCBMA is a highly toxic and carcinogenic compound that is found in many industrial and environmental sources. It is also used in laboratory experiments as a model compound for studying the toxicity and carcinogenicity of other PAHs.
Scientific Research Applications
Synthesis of Anthracene-based Derivatives
Anthracene-based derivatives, such as 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9,10-bis(phenylethynyl)anthracene, can be synthesized using 9,10-Dichloro-2,6-bis(bromomethyl)anthracene . These compounds have been fully characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .
Photophysical Properties Research
The compound can be used in the study of photophysical properties. Different substituents strongly affect the optical properties . For instance, compound 1b with the electron-withdrawing group (-CHO) exhibited a larger Stokes shift (113 nm) than the other compounds .
Electrochemical Properties Research
9,10-Dichloro-2,6-bis(bromomethyl)anthracene can be used in the investigation of electrochemical properties. The HOMO-LUMO energy gaps (E gap) decreased obviously as the degree of conjugation increased .
Two-photon Absorption Properties
This compound can be used in the study of two-photon absorption properties. All compounds show two-photon cross sections in the range of 740−3940 GM at 780−960 nm, which increase significantly by the donor and acceptor groups at 9,10-positions .
Fluorescence Imaging
The compound can be used in two-photon fluorescence imaging . From a practical perspective, certain derivatives showed significant two-photon action cross-section and are most useful for applications that use two-photon excited fluorescence .
Pharmaceutical Testing
9,10-Dichloro-2,6-bis(bromomethyl)anthracene can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results .
Mechanism of Action
Target of Action
This compound is primarily used for proteomics research
Pharmacokinetics
It is soluble in hot DMF and DMSO , which may influence its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene. For instance, it is recommended to store this compound at -20°C . Its solubility in hot DMF and DMSO suggests that temperature and solvent can affect its stability and activity.
properties
IUPAC Name |
2,6-bis(bromomethyl)-9,10-dichloroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2Cl2/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTSDRRGFXXPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=C3C=CC(=CC3=C2Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405564 | |
| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dichloro-2,6-bis(bromomethyl)anthracene | |
CAS RN |
887354-43-0 | |
| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(bromomethyl)-9,10-dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



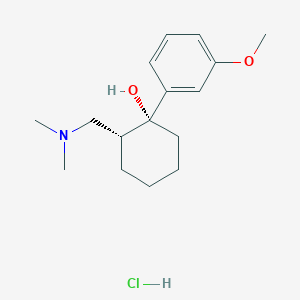

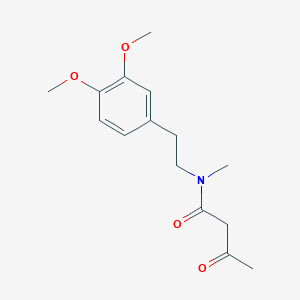
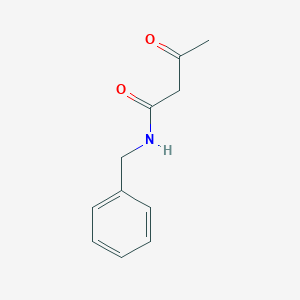
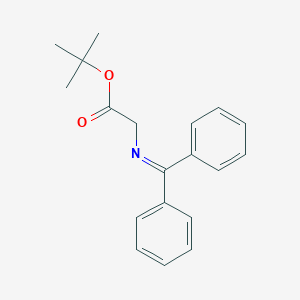
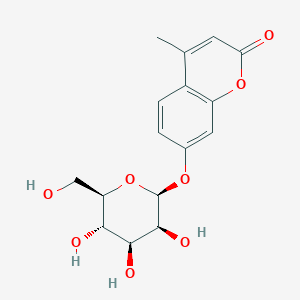
![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)

